molecular formula C14H12BrNO2 B14044133 2-[(4-Bromophenyl)methoxy]benzamide CAS No. 1002684-07-2

2-[(4-Bromophenyl)methoxy]benzamide

Cat. No.: B14044133
CAS No.: 1002684-07-2
M. Wt: 306.15 g/mol
InChI Key: FMHXOTZLVBXIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)methoxy]benzamide is a chemical compound for research and development applications. As a benzamide derivative, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical research. Structurally related benzamide compounds have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties . Researchers value these compounds as key pharmacophores for designing novel therapeutic agents. The specific physicochemical properties, mechanism of action, and primary research applications for this compound should be confirmed through further experimental data. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1002684-07-2

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

FMHXOTZLVBXIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromobenzyl Ether Intermediate

The 4-bromophenylmethoxy moiety is typically introduced by alkylation of a phenolic precursor with 4-bromobenzyl bromide or related brominated benzyl halides. This alkylation is performed under basic conditions to generate the ether linkage:

  • Starting materials: 2-hydroxybenzamide or 2-hydroxybenzoic acid derivatives
  • Reagents: 4-bromobenzyl bromide, potassium carbonate or sodium hydride as base
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Conditions: Stirring at room temperature or gentle heating for several hours

This step yields the this compound intermediate with high selectivity due to the nucleophilicity of the phenol oxygen and the electrophilicity of the benzyl bromide.

Benzamide Formation via Amidation

The benzamide core is formed by condensation of the corresponding benzoic acid derivative with ammonia or amines:

  • Starting from: 2-hydroxybenzoic acid or its ester derivatives
  • Activation: Conversion to acyl chloride using reagents such as thionyl chloride or oxalyl chloride
  • Amidation: Reaction with ammonia or substituted amines to form benzamide
  • Catalysts: Base such as triethylamine to neutralize HCl formed
  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to reflux depending on reagents

This step is crucial to ensure the amide bond formation without affecting the sensitive bromophenyl ether moiety.

Alternative Synthetic Routes

An alternative approach involves:

  • Initial benzoylation of aniline derivatives followed by etherification with 4-bromobenzyl halides.
  • Reductive amination and benzoylation steps for N-substituted benzamide analogues, as reported in the synthesis of related N-benzyloxyphenyl benzamides.

This method uses:

  • Step 1: Alkylation of 4-nitrophenol with 4-bromobenzyl bromide
  • Step 2: Reduction of the nitro group to aniline under zinc/copper in ammonium chloride to avoid dehalogenation
  • Step 3: Reductive amination with N-Boc-2-aminoacetaldehyde
  • Step 4: Benzoylation to yield the final benzamide derivative

This route is advantageous for synthesizing analogues with varied substitutions on the benzamide nitrogen.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Etherification 4-Bromobenzyl bromide, K2CO3/NaH DMF, acetone RT to 60 °C Base-mediated, polar aprotic solvent
Acyl chloride formation Thionyl chloride or oxalyl chloride DCM, DMF 0 to RT Generates reactive acyl chloride
Amidation Ammonia or amine, triethylamine DCM, DMF RT to reflux Neutralizes HCl, mild conditions
Reduction (if nitro present) Zn/Cu, NH4Cl aqueous Water RT Avoids dehalogenation of bromophenyl

Optimization of solvent, temperature, and reagent equivalents is critical to maximize yield and purity while minimizing side reactions like dehalogenation or over-alkylation.

Purification and Characterization

  • Purification: Flash chromatography or preparative HPLC is commonly used to isolate the pure compound.
  • Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.
  • Yield: Reported yields for similar benzamide derivatives range from 60% to 85%, depending on reaction conditions.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Direct etherification + amidation Alkylation of phenol, then amidation Straightforward, high selectivity Requires careful control of conditions
Multi-step reductive amination Nitro reduction, reductive amination, benzoylation Allows N-substituted analogues More steps, risk of dehalogenation
Bromination of precursors + amidation Bromination of aromatic acid, then amidation Industrial scalability Selectivity issues in bromination

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

The compound 2-[(4-Bromophenyl)methoxy]benzamide is utilized in scientific research due to its adaptable chemical properties.

Other compounds/derivatives with similar properties and applications include:

  • Hydroxy-benzamide derivatives These have immense applications in the biological field, especially in anti-microbial activities, with anti-fungal activity having been explored in earlier studies .
  • N-acetyloxy-2-hydroxybenzamide Related compounds with oxidovanadium (IV) complexes have been synthesized and reported for microbial potential studies .
  • N-(2-pyridyl)-2-hydroxybenzamide Zinc sulfate studies have been carried out on this compound .
  • Salicylic acid derivatives These are useful as glucocerebrosidase activators and for treating lysosomal storage diseases, including Gaucher disease . They are also potentially useful for preventing the occurrence of symptoms of lysosomal storage disorder, such as Gaucher disease, in a patient having GBA gene mutation .

** structural and pharmaceutical evaluation of 4-Hydroxy-Benzamide Derivative**
A study evaluated the structural, protein ligand interaction, and pharmaceutical properties of an anti-bacterial and anti-viral drug using density functional theory to find the reactive sites of the molecule. Chemical and electronic properties were calculated, and toxic parameters were also determined. The study found binding energy values of ligand - 1R6A, 5OP9 the receptors proteins are -6.18 and -5.36 kcal/mol, respectively. Hence, this compound is predicted as a potential drug for bacterial disease and due to the formation of two hydrogen bond interactions with title compound, it might also be a drug candidate for viral (dengue) disease .

Other Benzamide Derivatives

  • N-[(4-bromophenyl)methyl]-5-fluoro-2-methoxy-benzamide This compound is used in the preparation of (S)-5-amino-3-(4-((5- .
  • 4-[(2-Bromophenyl)methoxy]benzamide IUPAC name: 4-[(2-bromophenyl)methoxy]benzamide . Molecular formula: C14H12BrNO2 .
  • N-(4-bromophenyl)-2-methoxybenzamide Analytical Chemistry, Cell Culture & Analysis, Chemistry & Biochemicals, Clinical & Diagnostics .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities between 2-[(4-Bromophenyl)methoxy]benzamide and key analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features Source
This compound 4-Bromo on phenyl, methoxy linker 314.16 Bromophenyl enhances lipophilicity Target Compound
I3 () 4-Bromophenyl, oxadiazole, 2,6-difluoro 433.19 Oxadiazole and fluorine atoms improve binding
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () Methoxy, nitro groups 332.30 Nitro group introduces electron-withdrawing effects
4-[(3-Bromophenyl)methoxy]-2-methoxy-benzamide () 3-Bromo, 2-methoxy 336.18 Meta-bromo substitution alters steric interactions
N-(2-Nitrophenyl)-4-bromo-benzamide () Direct amide linkage, nitro group 305.12 Amide bond vs. methoxy linker

Key Observations :

  • Bromine Position : The para-bromo substitution in the target compound vs. meta-bromo in may influence binding affinity due to steric and electronic differences .
  • Linker Type: Methoxy linkers (target compound, ) vs.
  • Functional Groups : Fluorine atoms () and nitro groups () modulate electron density, affecting reactivity and target interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[(4-Bromophenyl)methoxy]benzamide and its derivatives?

  • Methodology :

  • Step 1 : React 4-bromobenzyl bromide with a phenolic hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Step 2 : Couple the intermediate with benzamide via Schotten-Baumann acylation using benzoyl chloride in aqueous NaOH .
  • Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to traditional reflux .
    • Key Data :
Reaction ConditionYield (%)Purity (HPLC)
Reflux, 6 hrs6595%
Microwave, 30 min7898%

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H NMR : Look for aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.8–4.0 ppm), and amide NH (δ 9.5–10.0 ppm).
  • IR Spectroscopy : Confirm C=O stretch (1640–1680 cm⁻¹) and C-O-C ether stretch (1200–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₄H₁₂BrNO₂: [M+H]⁺ = 322.0084 .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assay Design :

  • Antiparasitic Activity : Test against Trypanosoma brucei (IC₅₀) using Alamar Blue assay at 72 hrs .
  • Cytotoxicity : Use HEK293 cells (MTT assay) to establish selectivity indices .
    • Example Data :
AssayIC₅₀ (µM)Selectivity Index
T. brucei2.48.3
HEK293 Cytotoxicity20.1-

Advanced Research Questions

Q. How do substituent variations on the benzamide ring affect bioactivity?

  • Structure-Activity Relationship (SAR) Approach :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to enhance metabolic stability.
  • Replace methoxy with ethoxy to study steric effects on target binding .
    • Case Study :
  • 2-[(4-Bromophenyl)ethoxy]benzamide showed 3.2-fold higher T. brucei inhibition but reduced solubility (logP increased from 2.8 to 3.5) .

Q. What mechanistic insights explain unexpected byproducts in selenourea derivative synthesis?

  • Problem : Using 4-bromoaniline with 4-methoxybenzoyl chloride yielded 2-((4-bromophenyl)amino)-2-methylpropanenitrile (45%) instead of the target selenourea .
  • Resolution :

  • Hypothesis : Competing nucleophilic attack at the carbonyl carbon due to SeCN⁻ scavenging by acetone.
  • Mitigation : Use aprotic solvents (e.g., THF) and lower reaction temperatures (0–5°C) to favor selenourea formation .

Q. How can crystallographic data validate the compound’s conformation for drug design?

  • Procedure :

  • Grow single crystals via slow evaporation in ethanol/water (7:3 v/v).
  • X-ray Diffraction : Resolve bond angles (C-O-C: 118.5°) and dihedral angles between aromatic rings (42.3°), critical for docking studies .
    • Key Metrics :
ParameterValue
Space GroupP2₁/c
R-factor0.042
Hydrogen Bond Length2.89 Å (N-H⋯O)

Q. What experimental setup is optimal for studying its role in polymerization catalysis?

  • Design :

  • Use this compound as a ligand in vanadium(V) chelate complexes (e.g., VO(BrC₆H₄N=CHO C₆H₄)₂OCH₃).
  • Polymerization : Initiate methyl methacrylate (MMA) at 80°C under argon, monitor conversion via gravimetry .
    • Kinetic Data :
Time (hrs)Conversion (%)Mₙ (g/mol)Đ (Dispersity)
43245,2001.6
86872,5001.8

Methodological Notes

  • Toxicity Profiling : Use in vitro hepatocyte models (e.g., HepG2) to assess metabolic stability and CYP450 inhibition .
  • Data Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., serum content in media); always include internal controls (e.g., pentamidine for T. brucei assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.